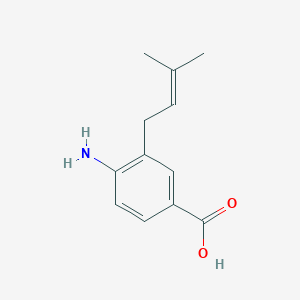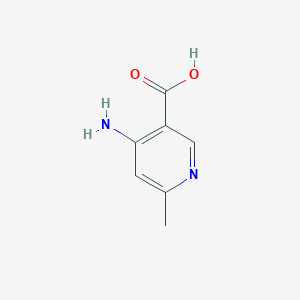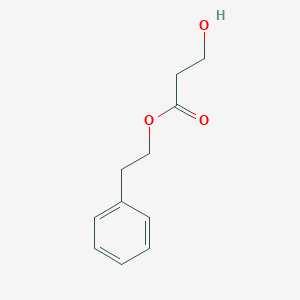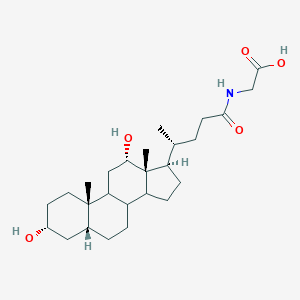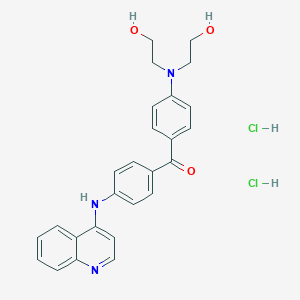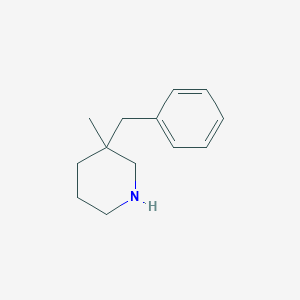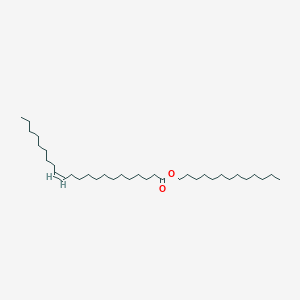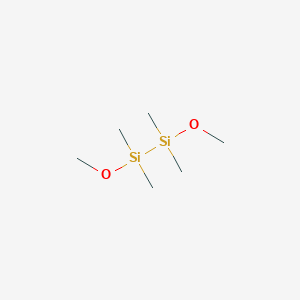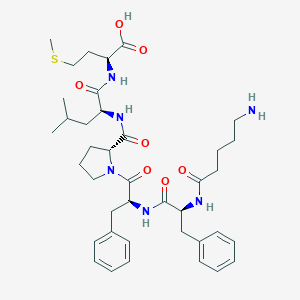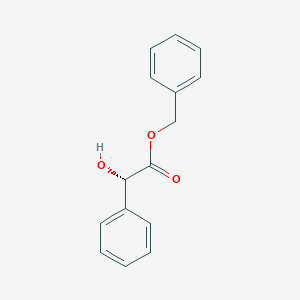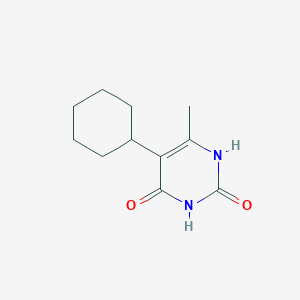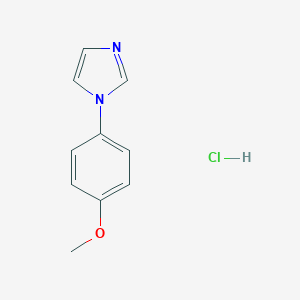
1-(4-Methoxyphenyl)-1H-imidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-1H-imidazolium chloride, also known as MeO-IM, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is a derivative of imidazole, a five-membered heterocyclic ring that contains two nitrogen atoms. MeO-IM has been synthesized using various methods and has shown potential in several applications, including as a catalyst in organic reactions and as an antimicrobial agent.
Mechanism Of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1H-imidazolium chloride is not well understood. However, it is believed that the compound interacts with the bacterial or fungal cell membrane, disrupting its structure and leading to cell death. 1-(4-Methoxyphenyl)-1H-imidazolium chloride may also inhibit the activity of certain enzymes, leading to a decrease in bacterial or fungal growth.
Biochemical And Physiological Effects
1-(4-Methoxyphenyl)-1H-imidazolium chloride has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic to mammalian cells, with an IC50 value of greater than 100 μM. Additionally, 1-(4-Methoxyphenyl)-1H-imidazolium chloride has been shown to exhibit low cytotoxicity against human cancer cell lines, suggesting potential for use in cancer therapy.
Advantages And Limitations For Lab Experiments
One advantage of 1-(4-Methoxyphenyl)-1H-imidazolium chloride is its ease of synthesis, which allows for large-scale production of the compound. Additionally, 1-(4-Methoxyphenyl)-1H-imidazolium chloride has shown promise as a catalyst in organic reactions and as an antimicrobial agent. However, one limitation of 1-(4-Methoxyphenyl)-1H-imidazolium chloride is its limited solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 1-(4-Methoxyphenyl)-1H-imidazolium chloride. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-Methoxyphenyl)-1H-imidazolium chloride and to investigate its potential for use in cancer therapy. Finally, the antimicrobial properties of 1-(4-Methoxyphenyl)-1H-imidazolium chloride could be further explored for potential use in the development of new antibiotics.
Synthesis Methods
1-(4-Methoxyphenyl)-1H-imidazolium chloride can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylhydrazine with glyoxal in the presence of ammonium acetate or the reaction of 4-methoxyphenylhydrazine with glyoxal and ammonium chloride. Another method involves the reaction of 4-methoxyphenylhydrazine with glyoxal in the presence of hydrochloric acid and sodium chloride. These methods have been optimized to produce high yields of 1-(4-Methoxyphenyl)-1H-imidazolium chloride with minimal impurities.
Scientific Research Applications
1-(4-Methoxyphenyl)-1H-imidazolium chloride has been studied for its potential applications in various scientific research fields. One promising application is as a catalyst in organic reactions. 1-(4-Methoxyphenyl)-1H-imidazolium chloride has been shown to catalyze the synthesis of various organic compounds, including benzimidazoles and quinazolinones, with high yields and selectivity. Additionally, 1-(4-Methoxyphenyl)-1H-imidazolium chloride has been investigated for its antimicrobial properties. Studies have shown that 1-(4-Methoxyphenyl)-1H-imidazolium chloride exhibits antibacterial and antifungal activity against several pathogens, including Staphylococcus aureus and Candida albicans.
properties
CAS RN |
10058-11-4 |
|---|---|
Product Name |
1-(4-Methoxyphenyl)-1H-imidazolium chloride |
Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)imidazole;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c1-13-10-4-2-9(3-5-10)12-7-6-11-8-12;/h2-8H,1H3;1H |
InChI Key |
IMHCOBXOQQDWFZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C=CN=C2.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



